molecular formula C14H18N2 B2666260 (Cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1798027-48-1

(Cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2666260
CAS No.: 1798027-48-1
M. Wt: 214.312
InChI Key: VJKCNEOSIZQKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine is a complex organic compound that features a cyclopropylmethyl group, a 2-methylpyridin-3-ylmethyl group, and a prop-2-yn-1-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent like diiodomethane and a zinc-copper couple.

    Introduction of the 2-Methylpyridin-3-ylmethyl Group: This step often involves the alkylation of 2-methylpyridine with a suitable alkyl halide under basic conditions.

    Attachment of the Prop-2-yn-1-ylamine Group: This can be done through a nucleophilic substitution reaction where a propargyl halide reacts with an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow synthesis to enhance efficiency and safety. This method allows for better control over reaction conditions and can reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes.

Scientific Research Applications

(Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    (Cyclopropylmethyl)(prop-2-yn-1-yl)amine: Similar in structure but lacks the 2-methylpyridin-3-ylmethyl group.

    2-Methylpyridin-3-ylmethylamine: Similar but does not contain the cyclopropylmethyl and prop-2-yn-1-yl groups.

Uniqueness

The presence of the cyclopropylmethyl group adds strain and reactivity, while the 2-methylpyridin-3-ylmethyl group provides aromatic stability and potential for π-π interactions .

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(2-methylpyridin-3-yl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-9-16(10-13-6-7-13)11-14-5-4-8-15-12(14)2/h1,4-5,8,13H,6-7,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKCNEOSIZQKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CN(CC#C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.